Balanced Lipophilicity: XLogP3 of 0.8 vs. 0.5 for the 5‑Hydroxy Analog
The target compound exhibits a computed XLogP3 of 0.8, which is 0.3 log units higher than that of the 5‑hydroxy‑only analog (CAS 1190317‑55‑5; XLogP3 = 0.5) [1]. This difference reflects the lipophilic contribution of the C4‑methyl group, partially offsetting the polarity introduced by the C5‑hydroxy substituent. The unsubstituted parent (CAS 156270‑06‑3) also has an XLogP3 of 0.8, but lacks the H‑bond donor capacity of the hydroxylated analogs [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1190317-55-5): 0.5; 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 156270-06-3): 0.8 |
| Quantified Difference | +0.3 vs. 5‑hydroxy analog; equal to unsubstituted parent |
| Conditions | XLogP3 algorithm, PubChem 2021.05.07 release |
Why This Matters
The balanced logP of 0.8 places the compound within the optimal range for oral bioavailability (Lipinski's Rule of Five) while the 5‑OH provides a synthetic handle for further derivatization, offering a dual advantage not found in either comparator alone.
- [1] PubChem. (2025). Compound Summary for CID 53412986: 5-Hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/53412986 View Source
- [2] PubChem. (2025). Compound Summary for CID 10154191: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10154191 View Source
